molecular formula C18H25BFNO3 B13718868 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(pyrrolidin-1-yl)ethanone

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B13718868
M. Wt: 333.2 g/mol
InChI Key: ZEEUDDZWPMPKLR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a fluorinated aromatic ring, a boronic ester group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a pyrrolidine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as nitrating agents or halogenating agents can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ethanone group.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: The boronic ester group can participate in catalytic cycles, particularly in cross-coupling reactions.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(pyrrolidin-1-yl)ethanone depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of pyrrolidine.

    2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

The presence of the pyrrolidine ring in 2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(pyrrolidin-1-yl)ethanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H25BFNO3

Molecular Weight

333.2 g/mol

IUPAC Name

2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-8-7-13(11-15(14)20)12-16(22)21-9-5-6-10-21/h7-8,11H,5-6,9-10,12H2,1-4H3

InChI Key

ZEEUDDZWPMPKLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)N3CCCC3)F

Origin of Product

United States

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